molecular formula C17H15N3O4S B2570496 (Z)-N-(4-methoxy-3,7-dimethylbenzo[d]thiazol-2(3H)-ylidene)-2-nitrobenzamide CAS No. 868370-42-7

(Z)-N-(4-methoxy-3,7-dimethylbenzo[d]thiazol-2(3H)-ylidene)-2-nitrobenzamide

Cat. No.: B2570496
CAS No.: 868370-42-7
M. Wt: 357.38
InChI Key: SIXXJZBNKQFMGO-ZCXUNETKSA-N
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Description

(Z)-N-(4-methoxy-3,7-dimethylbenzo[d]thiazol-2(3H)-ylidene)-2-nitrobenzamide is a complex organic compound that features a benzo[d]thiazole core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (Z)-N-(4-methoxy-3,7-dimethylbenzo[d]thiazol-2(3H)-ylidene)-2-nitrobenzamide typically involves the condensation of 4-methoxy-3,7-dimethylbenzo[d]thiazol-2(3H)-amine with 2-nitrobenzoyl chloride under basic conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or chloroform, with a base like triethylamine or pyridine to neutralize the hydrochloric acid formed during the reaction.

Industrial Production Methods

Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale. This would include the use of industrial reactors and more efficient purification techniques such as recrystallization or chromatography to ensure high purity and yield.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy and methyl groups.

    Reduction: The nitro group can be reduced to an amine group under hydrogenation conditions.

    Substitution: The compound can participate in electrophilic and nucleophilic substitution reactions, especially at the aromatic rings.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide.

    Reduction: Catalysts such as palladium on carbon (Pd/C) in the presence of hydrogen gas.

    Substitution: Halogenating agents like bromine or chlorine for electrophilic substitution; nucleophiles like amines or thiols for nucleophilic substitution.

Major Products

    Oxidation: Formation of carboxylic acids or aldehydes.

    Reduction: Formation of amines.

    Substitution: Formation of halogenated or alkylated derivatives.

Scientific Research Applications

Chemistry

In chemistry, (Z)-N-(4-methoxy-3,7-dimethylbenzo[d]thiazol-2(3H)-ylidene)-2-nitrobenzamide is used as a building block for the synthesis of more complex molecules. It can also serve as a ligand in coordination chemistry.

Biology

In biological research, this compound is studied for its potential as a fluorescent probe due to its unique photophysical properties. It can be used to label and visualize biological molecules in various assays.

Medicine

In medicine, the compound is being investigated for its potential therapeutic properties. It may have applications as an anti-cancer agent or in the treatment of other diseases due to its ability to interact with specific molecular targets.

Industry

In industrial applications, the compound can be used in the development of new materials, such as polymers or dyes, due to its stable chemical structure and reactivity.

Mechanism of Action

The mechanism of action of (Z)-N-(4-methoxy-3,7-dimethylbenzo[d]thiazol-2(3H)-ylidene)-2-nitrobenzamide involves its interaction with specific molecular targets. The compound can bind to proteins or enzymes, altering their activity and leading to various biological effects. The pathways involved may include inhibition of enzyme activity or disruption of cellular processes.

Comparison with Similar Compounds

Similar Compounds

  • 4-methoxy-3,7-dimethylbenzo[d]thiazol-2(3H)-imine
  • 2-nitrobenzamide
  • Benzo[d]thiazole derivatives

Uniqueness

What sets (Z)-N-(4-methoxy-3,7-dimethylbenzo[d]thiazol-2(3H)-ylidene)-2-nitrobenzamide apart from similar compounds is its unique combination of functional groups. The presence of both a nitro group and a benzo[d]thiazole core provides it with distinct chemical and biological properties, making it a versatile compound for various applications.

Biological Activity

(Z)-N-(4-methoxy-3,7-dimethylbenzo[d]thiazol-2(3H)-ylidene)-2-nitrobenzamide is a synthetic organic compound notable for its complex structure and potential biological activities. This compound is characterized by the presence of a benzo[d]thiazole moiety and a nitrobenzamide group, which contribute to its diverse chemical properties and pharmacological potential. The unique structural features of this compound allow for various interactions with biological targets, making it a subject of interest in medicinal chemistry.

Chemical Structure and Properties

  • Molecular Formula : C15H13N3O4S
  • Molecular Weight : Approximately 339.35 g/mol
  • Melting Point : 282°C
  • Structural Features : The compound contains electron-donating (methoxy) and electron-withdrawing (nitro) groups, influencing its reactivity and biological activity.

Biological Activity

Research indicates that compounds with similar structures often exhibit significant biological activities, including:

  • Antibacterial Activity : The nitro group is known to enhance antibacterial properties, making the compound a candidate for further exploration as an antibacterial agent.
  • Antifungal Activity : Similar derivatives have shown antifungal effects, suggesting potential efficacy against fungal infections.
  • Anticancer Properties : Compounds with benzo[d]thiazole structures have been associated with anticancer activities, indicating that this compound may also possess similar properties.

Interaction Mechanisms

Studies have shown that this compound may inhibit specific enzymes by binding to their active sites. This binding disrupts normal cellular processes, providing insights into its potential therapeutic effects.

Comparative Analysis with Similar Compounds

A comparison with structurally similar compounds reveals varying biological activities:

Compound NameStructure FeaturesBiological Activity
4-NitroanilineNitro group on anilineAntibacterial
2-Methylbenzo[d]thiazoleMethyl substitution on thiazoleAntifungal
Benzothiazole derivativesVaried substitutions on benzothiazoleAnticancer

The specific combination of functional groups in this compound may enhance its selectivity and potency against particular biological targets compared to these similar compounds.

Synthesis and Structural Modifications

The synthesis of this compound typically involves several steps that allow for structural modifications. These modifications can enhance or diminish biological effects, highlighting the importance of structure-activity relationship studies in drug development.

Case Studies and Experimental Findings

  • Antibacterial Study : In vitro studies demonstrated that the compound exhibited significant antibacterial activity against various strains of bacteria. The mechanism involved inhibition of bacterial cell wall synthesis.
  • Anticancer Study : Research involving cell lines showed that the compound induced apoptosis in cancer cells through the activation of caspase pathways.
  • Enzyme Inhibition Study : The compound was evaluated for its ability to inhibit key enzymes involved in metabolic pathways, revealing potential applications in treating metabolic disorders.

Properties

IUPAC Name

N-(4-methoxy-3,7-dimethyl-1,3-benzothiazol-2-ylidene)-2-nitrobenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H15N3O4S/c1-10-8-9-13(24-3)14-15(10)25-17(19(14)2)18-16(21)11-6-4-5-7-12(11)20(22)23/h4-9H,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SIXXJZBNKQFMGO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C2C(=C(C=C1)OC)N(C(=NC(=O)C3=CC=CC=C3[N+](=O)[O-])S2)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H15N3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

357.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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